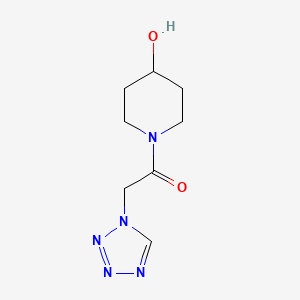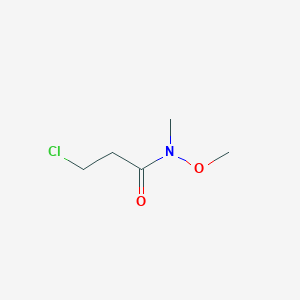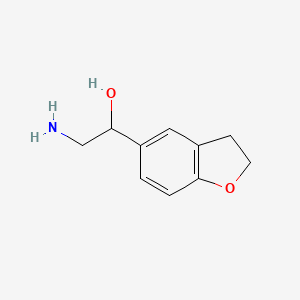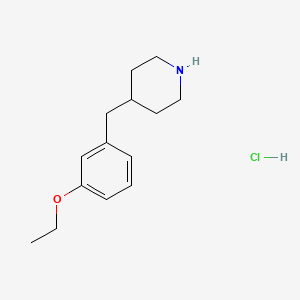![molecular formula C14H11ClN2OS B1462761 4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 1179057-31-8](/img/structure/B1462761.png)
4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine
説明
“4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C8H7ClN2OS . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
Pyrimidines are six-membered 1,3-diazine rings containing nitrogen at the 1 and 3 positions . The specific molecular structure of “this compound” is not detailed in the sources retrieved.科学的研究の応用
Antiviral Activity
Research on pyrimidine derivatives, including thieno[2,3-d]pyrimidines, has shown potential antiviral properties, particularly against retroviruses. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibit marked inhibition of retrovirus replication in cell culture, highlighting the antiviral potential of pyrimidine analogs (Hocková et al., 2003).
Crystal Structure Analysis
Studies on isostructural pyrimidine derivatives reveal the significance of crystal and molecular structure analysis in understanding the electronic and geometric configuration of these compounds. Such insights are crucial for designing compounds with desired physical and chemical properties (Trilleras et al., 2009).
Synthetic Applications
The synthesis of novel thienopyrimidines and related fused systems has been a subject of interest due to their biological and pharmacological activities. Studies on the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines from precursors similar to the compound indicate the potential for developing new therapeutic agents (Bakhite et al., 2005).
Biological Activity
Research on the synthesis and biological activity of pyrimidine derivatives, including thieno[2,3-d]pyrimidines, underscores their potential in developing new antibacterial and antifungal agents. Compounds in this class have shown effectiveness against various microorganisms, suggesting the utility of 4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine in similar applications (Jafar et al., 2017).
Nonlinear Optical (NLO) Properties
Derivatives of pyrimidine, including thieno[2,3-d]pyrimidines, have been explored for their nonlinear optical (NLO) properties. Studies indicate that these compounds exhibit promising NLO characteristics, which are critical for applications in optoelectronics and photonic devices (Hussain et al., 2020).
将来の方向性
Pyrimidines have a wide range of pharmacological effects and are part of many drugs . They are considered a vital heterocyclic moiety due to their large spectrum of biological and pharmacological activities . Therefore, the development of more potent and efficacious drugs with pyrimidine scaffold is a potential future direction .
作用機序
Target of Action
Pyrimidine derivatives have been known to exhibit anticancer activity, suggesting potential targets could be various cancer cell lines .
Mode of Action
It’s worth noting that pyrimidine derivatives have been reported to inhibit certain enzymes, which could be a potential mode of action .
Biochemical Pathways
Given the potential anticancer activity of pyrimidine derivatives, it can be inferred that the compound may interfere with pathways involved in cell proliferation and survival .
Result of Action
Based on the potential anticancer activity of pyrimidine derivatives, it can be inferred that the compound may induce cell cycle arrest and apoptosis in cancer cells .
生化学分析
Biochemical Properties
4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that regulate various cellular processes by transferring phosphate groups from ATP to specific amino acids in proteins. This compound interacts with several protein kinases, inhibiting their activity and thereby affecting cell signaling pathways. The nature of these interactions involves binding to the active site of the kinases, preventing ATP from accessing the site and thus inhibiting the phosphorylation process .
Cellular Effects
This compound has been shown to exert various effects on different types of cells. In cancer cells, it inhibits cell proliferation by interfering with cell signaling pathways that are crucial for cell growth and division. This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it influences cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with protein kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their kinase activity, leading to a decrease in the phosphorylation of downstream targets. This inhibition disrupts various signaling pathways, including those involved in cell growth, differentiation, and survival. Furthermore, this compound can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and degradation of the compound can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s impact on metabolic enzymes and the accumulation of toxic metabolites. Threshold effects have been noted, where a certain dosage level is required to achieve therapeutic efficacy without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The localization and accumulation of the compound can affect its activity and efficacy. For example, its interaction with efflux transporters can influence its bioavailability and resistance to degradation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. These localization patterns can influence the compound’s ability to modulate cellular processes and exert its biological effects .
特性
IUPAC Name |
4-chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-18-7-11-16-13(15)12-10(8-19-14(12)17-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEYDTOXPHBQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1462679.png)
![1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462680.png)
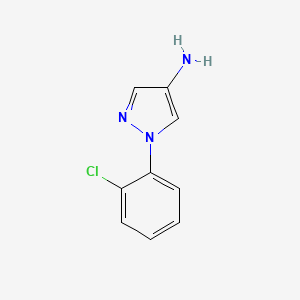
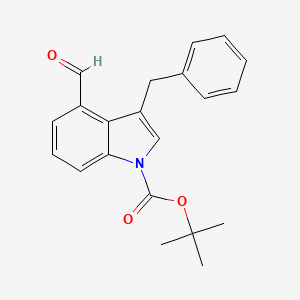
![3-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1462686.png)
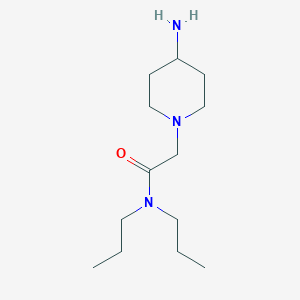
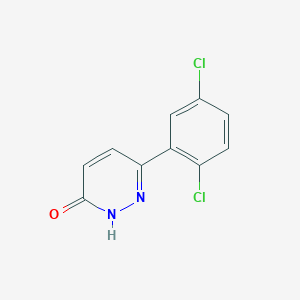
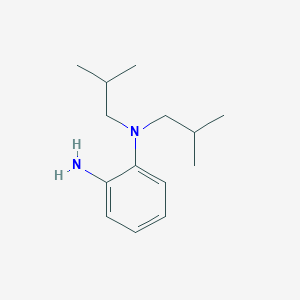
![6-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1462692.png)
![2-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462694.png)
